Tilarginine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

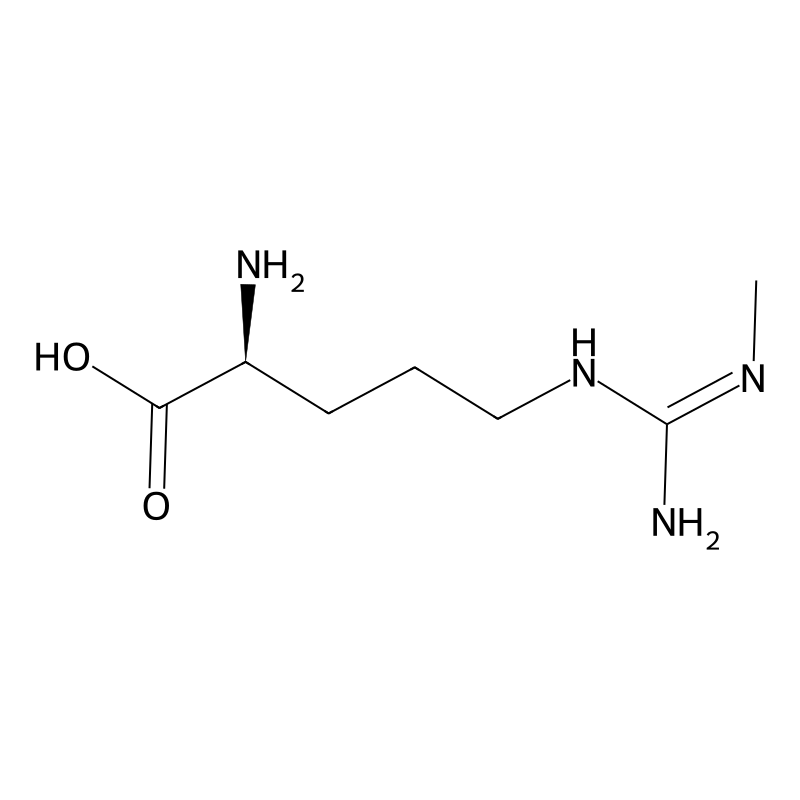

Tilarginine, also known as L-N-monomethyl arginine, is a derivative of the amino acid arginine. Its chemical formula is C₇H₁₆N₄O₂, and it belongs to the class of organic compounds known as arginine and its derivatives. This compound acts primarily as a non-selective inhibitor of nitric oxide synthase, which is crucial in the production of nitric oxide, a signaling molecule involved in various physiological processes such as vasodilation and neurotransmission . Tilarginine has been studied for its potential therapeutic applications in conditions like septic shock and myocardial infarction .

Tilarginine can be synthesized through various methods involving the methylation of arginine. One common approach includes the reaction of L-arginine with methylating agents such as methyl iodide or dimethyl sulfate under controlled conditions. The resulting product is then purified through crystallization or chromatography techniques to obtain tilarginine in a pure form .

Tilarginine has several applications in both research and clinical settings:

- Septic Shock Treatment: Investigated for its potential to modulate nitric oxide levels during septic shock.

- Cardiovascular Research: Used to study the role of nitric oxide in cardiovascular physiology and pathology.

- Biochemical Tool: Employed in laboratory settings to explore the physiological roles of nitric oxide and its implications in various diseases .

Research on tilarginine has focused on its interactions with various biological systems, particularly regarding its effects on vascular function. Studies indicate that tilarginine can significantly alter hemodynamic parameters by reducing cardiac output and increasing pulmonary vascular resistance when administered at higher doses . Furthermore, interactions with other drugs or compounds that influence nitric oxide pathways are also an area of interest, as they may affect the efficacy and safety profile of tilarginine.

Tilarginine shares structural similarities with other methylated derivatives of arginine. Here are some comparable compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| N-Methylarginine | Methylated amino acid | Non-selective inhibitor of nitric oxide synthase |

| L-NG-Monomethyl Arginine | Methylated amino acid | Similar inhibitory action on nitric oxide synthesis |

| N,N-Dimethylarginine | Methylated amino acid | More potent inhibitor compared to tilarginine |

| L-Arginine | Parent amino acid | Precursor for nitric oxide synthesis |

Uniqueness: Tilarginine is distinguished by its specific structural configuration and pharmacological profile as a competitive inhibitor of nitric oxide synthase. While other similar compounds also inhibit this enzyme, they may differ in potency or selectivity towards specific isoforms of nitric oxide synthase .

Competitive Binding Kinetics with L-Arginine

Tilarginine, systematically known as N-omega-monomethyl-L-arginine, functions as a competitive inhibitor of nitric oxide synthase by directly competing with the natural substrate L-arginine for binding to the enzyme active site [1] [2] [3]. The competitive inhibition mechanism follows classical Michaelis-Menten kinetics, where tilarginine and L-arginine exhibit mutually exclusive binding to the same catalytic site within the nitric oxide synthase enzyme complex [4] [2].

The kinetic parameters governing this competitive interaction demonstrate that tilarginine possesses high binding affinity across all three nitric oxide synthase isoforms. Detailed kinetic analyses reveal that the inhibition constant (Ki) for tilarginine ranges from 2.7 μM for inducible nitric oxide synthase to approximately 2-10 μM for both endothelial and neuronal nitric oxide synthase isoforms [5] [6] [2]. These Ki values are comparable to the Michaelis constants (Km) of L-arginine for the respective enzymes, which typically range from 1-5 μM, indicating that tilarginine exhibits binding affinity similar to the natural substrate [7] [8].

The competitive nature of the inhibition is evidenced by the characteristic kinetic behavior where increasing concentrations of L-arginine can overcome tilarginine-mediated inhibition [9] [10]. This reversible competitive mechanism means that the apparent Km for L-arginine increases proportionally with tilarginine concentration, while the maximum reaction velocity (Vmax) remains unchanged [4] [11]. The competitive binding follows the classical enzyme kinetic equation where the apparent Km equals Km(1 + [I]/Ki), where [I] represents the inhibitor concentration and Ki represents the inhibition constant [4].

Table 1: Pharmacological and Physicochemical Properties of Tilarginine

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₇H₁₆N₄O₂ | [12] [13] [14] |

| Molecular Weight | 188.23 g/mol | [12] [13] |

| IUPAC Name | (2S)-2-amino-5-(N′-methylcarbamimidamido)pentanoic acid | [12] [13] |

| CAS Number | 17035-90-4 | [12] [15] |

| Alternative Names | L-N-monomethyl arginine, L-NMMA, Targinine | [1] [12] [14] |

| Mechanism of Action | Non-selective competitive nitric oxide synthase inhibitor | [1] [16] [3] |

| NOS Selectivity | Non-selective (all three isoforms) | [1] [5] [3] |

| Competitive Inhibition Ki (eNOS) | ~2-10 μM | [5] [6] |

| Competitive Inhibition Ki (nNOS) | ~2-10 μM | [5] [6] |

| Competitive Inhibition Ki (iNOS) | ~2-10 μM | [5] [6] |

The molecular basis of competitive binding involves tilarginine occupying the same binding pocket within the nitric oxide synthase active site that normally accommodates L-arginine [17] [18]. Structural studies indicate that the methyl modification on the guanidinium group of tilarginine allows it to maintain essential hydrogen bonding interactions with key active site residues while preventing the enzyme from proceeding through its normal catalytic cycle [17] [19]. The competitive binding occurs through a two-step mechanism involving initial rapid equilibrium formation between the enzyme and inhibitor, followed by a slower isomerization process that stabilizes the enzyme-inhibitor complex [7].

Isoform Selectivity Profiles (eNOS vs nNOS vs iNOS)

Tilarginine exhibits essentially non-selective inhibition across all three major nitric oxide synthase isoforms: endothelial nitric oxide synthase, neuronal nitric oxide synthase, and inducible nitric oxide synthase [1] [5] [3]. This non-selective profile distinguishes tilarginine from more recently developed isoform-specific inhibitors and reflects the high degree of structural conservation within the L-arginine binding sites across the different nitric oxide synthase isoforms [20] [21].

Table 2: NOS Isoform Selectivity Profile of Tilarginine

| NOS Isoform | Ki (μM) | Selectivity | Binding Affinity | Physiological Role | Reference |

|---|---|---|---|---|---|

| Endothelial NOS (eNOS/NOS3) | 2-10 | Non-selective | High | Vascular homeostasis | [5] [6] |

| Neuronal NOS (nNOS/NOS1) | 2-10 | Non-selective | High | Neurotransmission | [5] [6] |

| Inducible NOS (iNOS/NOS2) | 2.7 | Non-selective | High | Immune response | [2] |

The lack of significant isoform selectivity stems from the fact that the L-arginine binding sites share nearly identical structural features across all three nitric oxide synthase isoforms [20] [22]. Radioligand binding studies using tritiated 2-amino-4-picoline have demonstrated that tilarginine competes with equivalent affinity for the substrate binding sites of human inducible, neuronal, and endothelial nitric oxide synthase, with dissociation constants ranging from 59 to 136 nM across the isoforms [5]. The slight variation in binding affinity between isoforms reflects minor differences in the local microenvironment surrounding the active site rather than fundamental differences in the binding mechanism [20].

The structural basis for the non-selective binding pattern lies in the conservation of key amino acid residues that interact with the guanidinium group of both L-arginine and tilarginine [20] [21]. Critical residues including glutamate and aspartate that form essential electrostatic interactions with the substrate are highly conserved across all three isoforms [20]. Additionally, the overall architecture of the substrate binding pocket, including the positioning of the heme group and the pteridine cofactor binding site, shows minimal variation between isoforms [20] [22].

Recent crystallographic analyses have revealed that while subtle differences exist in the conformational flexibility of certain loop regions near the active site between isoforms, these differences do not significantly impact tilarginine binding affinity [22] [21]. The conserved nature of the substrate binding site reflects the fundamental catalytic mechanism shared by all nitric oxide synthase isoforms, which involves the same basic chemical transformation of L-arginine to L-citrulline and nitric oxide [20].

Pharmacokinetic Profile

Absorption and Distribution Characteristics

The pharmacokinetic profile of tilarginine has been characterized primarily through intravenous administration studies in humans, reflecting its primary clinical research applications in cardiovascular shock states [23] [9] [24]. Following intravenous bolus administration of 3 mg/kg, tilarginine demonstrates rapid distribution throughout body tissues with an initial rapid distribution phase followed by a slower elimination phase, consistent with a biphasic pharmacokinetic model [9] [24].

Table 3: Pharmacokinetic Profile of Tilarginine

| Parameter | Value/Description | Clinical Relevance | Reference |

|---|---|---|---|

| Absorption Route | Intravenous administration (clinical studies) | Immediate onset of action | [23] [9] |

| Distribution Volume | Rapid distribution to tissues | Tissue penetration for NOS inhibition | [6] [9] |

| Protein Binding | Low protein binding (predicted) | Minimal drug-protein interactions | [14] |

| Metabolism | Minimal hepatic metabolism | Predictable elimination kinetics | [6] |

| Primary Metabolites | Unchanged drug, potential N-demethylation | Low metabolic burden | [6] [25] |

| Elimination Half-life | 63.5 ± 14.5 minutes | Moderate duration of action | [9] [24] |

| Renal Clearance | Major pathway at low doses | Dose-dependent elimination | [6] [9] |

| Total Body Clearance | 12.2 ± 3.5 mL/min/kg | Efficient elimination | [9] [24] |

The distribution characteristics of tilarginine indicate rapid tissue penetration, which is essential for effective nitric oxide synthase inhibition in target organs [6] [9]. The compound readily crosses cell membranes due to its cationic amino acid structure, allowing uptake via cationic amino acid transporters such as CAT1 and CAT2 [26] [6]. This transport mechanism is shared with L-arginine, leading to competitive interactions at the cellular uptake level that complement the enzymatic competition at the nitric oxide synthase active site [26].

Peak plasma concentrations following a 3 mg/kg intravenous bolus reach approximately 12.9 ± 3.4 μg/mL, which corresponds to plasma levels well above the Ki values required for effective nitric oxide synthase inhibition [9] [24]. The rapid distribution phase ensures that effective concentrations are achieved in target tissues within minutes of administration, as evidenced by measurable hemodynamic effects observed within 15 minutes of drug administration [9] [27].

The physicochemical properties of tilarginine favor its distribution to tissues with high nitric oxide synthase expression. The compound exhibits a predicted water solubility of 1.45 mg/mL and maintains a physiological charge of +1 at physiological pH, characteristics that facilitate cellular uptake while maintaining sufficient aqueous solubility for intravenous formulation [14]. The low predicted protein binding suggests minimal interaction with plasma proteins, allowing for efficient tissue distribution of the active compound [14].

Metabolic Fate and Elimination Pathways

The elimination of tilarginine follows a biphasic pattern with renal clearance serving as the primary elimination pathway, particularly at lower concentrations [6] [9]. The compound demonstrates minimal hepatic metabolism, with the majority of the administered dose eliminated unchanged in the urine [6]. This metabolic profile contributes to the predictable pharmacokinetic behavior and reduces the potential for drug-drug interactions mediated through hepatic enzyme systems.

The elimination half-life of 63.5 ± 14.5 minutes reflects a moderate duration of action that is clinically relevant for acute intervention studies [9] [24]. Total body clearance averages 12.2 ± 3.5 mL/min/kg, indicating efficient elimination that prevents excessive accumulation with repeated dosing [9] [24]. The clearance mechanism exhibits dose-dependent characteristics, with renal clearance predominating at lower doses and tissue uptake becoming more significant at higher concentrations above 5 mg/kg/hour [6].

Table 4: Kinetic Parameters of Tilarginine NOS Inhibition

| Parameter | Value | Reference |

|---|---|---|

| Km for L-arginine (nNOS) | 1-5 μM | [7] [8] |

| Km for L-arginine (eNOS) | 1-5 μM | [7] [8] |

| Km for L-arginine (iNOS) | 1-5 μM | [7] [8] |

| Ki for tilarginine vs L-arginine | 2.7 μM (iNOS) | [2] |

| Binding mechanism | Competitive inhibition | [4] [2] [3] |

| Reversibility | Reversible by L-arginine | [9] [27] [10] |

| Time to half-maximal effect | 15 minutes | [9] [27] |

| Duration of inhibition | <45-60 minutes | [27] |

| Concentration for 50% NOS inhibition | 1-10 μM | [9] [24] |

| Selectivity ratio (eNOS:nNOS:iNOS) | 1:1:1 (non-selective) | [5] [3] |

The metabolic stability of tilarginine can be attributed to its resistance to degradation by dimethylarginine dimethylaminohydrolase enzymes, which normally metabolize endogenous methylated arginines such as asymmetric dimethylarginine [28] [29]. This resistance to enzymatic degradation contributes to the sustained pharmacological effect and distinguishes tilarginine from endogenous nitric oxide synthase inhibitors that are subject to metabolic regulation [28].

Renal elimination occurs through both glomerular filtration and active tubular transport mechanisms [6] [30]. The involvement of cationic amino acid transporters in renal handling creates the potential for pharmacokinetic interactions with other cationic compounds or with L-arginine itself, as demonstrated by the nearly two-fold increase in plasma tilarginine levels when co-administered with L-arginine [9]. This interaction reflects competition for renal tubular transport systems and has important implications for combination therapy approaches.

Pharmacodynamic Interactions

Allosteric Modulation of NOS Dimerization

Unlike some nitric oxide synthase inhibitors that disrupt enzyme dimerization, tilarginine does not significantly affect the quaternary structure or dimer stability of any of the three nitric oxide synthase isoforms [31] [32]. This characteristic distinguishes tilarginine from allosteric inhibitors that target the dimer interface and represents an important aspect of its mechanism of action. The preservation of dimer integrity while achieving competitive inhibition allows for reversible inhibition that can be overcome by increased substrate concentrations.

Table 5: Effects of Tilarginine on NOS Dimerization

| NOS Isoform | Effect of Tilarginine | Mechanism | Zinc Site Interaction | Cofactor Binding | Structural Stability | Reference |

|---|---|---|---|---|---|---|

| eNOS dimerization | No disruption of dimer formation | Competitive binding without allosteric effects | No effect on zinc coordination | Does not displace BH4 or other cofactors | Maintains dimer integrity | [31] [32] |

| nNOS dimerization | No disruption of dimer formation | Competitive binding without allosteric effects | No effect on zinc coordination | Does not displace BH4 or other cofactors | Maintains dimer integrity | [31] [32] |

| iNOS dimerization | No disruption of dimer formation | Competitive binding without allosteric effects | No effect on zinc coordination | Does not displace BH4 or other cofactors | Maintains dimer integrity | [31] [32] |

Studies investigating the effects of various arginine analogues on nitric oxide synthase dimerization have demonstrated that tilarginine, unlike some other methylated arginine derivatives, does not destabilize the dimeric form of the enzyme [31]. This finding is particularly significant for inducible nitric oxide synthase, where other inhibitors such as certain pterin analogues have been shown to disrupt dimer formation and zinc coordination [31] [33]. The maintenance of dimer stability with tilarginine treatment ensures that the enzyme retains its structural integrity and remains capable of normal function upon inhibitor dissociation.

The zinc binding site, which is critical for dimer stability and tetrahydrobiopterin binding, remains intact in the presence of tilarginine [34]. Crystallographic studies have shown that the zinc ion coordination involving four symmetry-related cysteine residues is not disrupted by tilarginine binding, unlike some competitive inhibitors that induce conformational changes extending beyond the immediate active site [34]. This preservation of zinc site integrity is important for maintaining the structural framework required for cofactor binding and electron transfer processes.

The lack of allosteric effects on dimerization also means that tilarginine does not interfere with the communication between the oxygenase and reductase domains that is essential for electron transfer during the catalytic cycle [34]. This preservation of interdomain communication allows for normal electron flow from NADPH through the flavin cofactors to the heme center, with inhibition occurring specifically at the substrate binding and activation step rather than through disruption of the electron transfer machinery.

Cross-Talk with DDAH/ADMA Regulatory Axis

The interaction between tilarginine and the dimethylarginine dimethylaminohydrolase/asymmetric dimethylarginine regulatory system represents a complex pharmacodynamic relationship that influences both endogenous nitric oxide regulation and the pharmacological effects of tilarginine [28] [29]. Tilarginine shares structural similarities with endogenous asymmetric dimethylarginine, both functioning as competitive inhibitors of nitric oxide synthase, but differs significantly in its metabolic fate and regulatory control [28] [29].

Table 6: Tilarginine Interactions with DDAH/ADMA Regulatory Axis

| Component | Interaction with Tilarginine | Mechanism | Physiological Impact | Reference |

|---|---|---|---|---|

| DDAH1 enzyme | Not a substrate for DDAH1 | Resistant to DDAH-mediated degradation | Prolonged NOS inhibition | [28] [29] |

| DDAH2 enzyme | Not a substrate for DDAH2 | Resistant to DDAH-mediated degradation | Prolonged NOS inhibition | [28] [29] |

| ADMA (substrate) | Competes with ADMA for NOS binding | Both bind to NOS active site | Enhanced overall NOS inhibition | [35] [28] |

| L-NMMA (tilarginine) | Mimics endogenous ADMA inhibition | Exogenous methylarginine analog | Pharmacological NOS modulation | [1] [2] |

| PRMT enzymes | No direct interaction with PRMTs | No effect on protein methylation | No alteration of endogenous ADMA synthesis | [29] [36] |

| L-arginine transport | Competes with L-arginine for CAT transporters | CAT1/CAT2 transporter competition | Reduced intracellular L-arginine availability | [26] [6] |

| NOS activity regulation | Direct competitive inhibition | Competitive binding at L-arginine site | Decreased nitric oxide production | [1] [16] |

Crucially, tilarginine is not a substrate for either dimethylarginine dimethylaminohydrolase 1 or dimethylarginine dimethylaminohydrolase 2, the enzymes responsible for metabolizing endogenous asymmetric dimethylarginine and NG-monomethyl-L-arginine [28] [29]. This resistance to dimethylarginine dimethylaminohydrolase-mediated degradation results in prolonged pharmacological activity compared to endogenous inhibitors, which are subject to enzymatic regulation through the dimethylarginine dimethylaminohydrolase system [28] [29].

The regulatory cross-talk between tilarginine and the asymmetric dimethylarginine pathway occurs primarily at the level of nitric oxide synthase inhibition, where both compounds compete for the same binding site [35] [28]. When administered exogenously, tilarginine can enhance the overall degree of nitric oxide synthase inhibition in tissues where endogenous asymmetric dimethylarginine levels are elevated, such as in cardiovascular disease states [28] [29]. This additive effect occurs because both inhibitors target the same enzyme system but are subject to different regulatory mechanisms.

The dimethylarginine dimethylaminohydrolase system is regulated by various transcription factors including sterol response element binding proteins, which respond to cellular cholesterol levels and other metabolic signals [36] [37]. Tilarginine administration does not directly affect this regulatory pathway, meaning that endogenous asymmetric dimethylarginine levels and dimethylarginine dimethylaminohydrolase activity remain subject to their normal physiological control mechanisms [29] [36]. This independence from the endogenous regulatory system allows tilarginine to provide pharmacological nitric oxide synthase inhibition that is predictable and not subject to compensatory changes in the dimethylarginine dimethylaminohydrolase/asymmetric dimethylarginine axis.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Pharmacology

MeSH Pharmacological Classification

Other CAS

133587-00-5

Dates

2: Sand CA, Hobbs AJ. The nuances of NO synthase regulation in sepsis: Could targeting BH4 be the answer? Vascul Pharmacol. 2016 Feb;77:35-7. doi: 10.1016/j.vph.2015.10.008. Epub 2015 Nov 7. Review. PubMed PMID: 26556765.

3: Howes LG, Brillante DG. Expert opinion on tilarginine in the treatment of shock. Expert Opin Investig Drugs. 2008 Oct;17(10):1573-80. doi: 10.1517/13543784.17.10.1573 . Review. PubMed PMID: 18808317.

4: Bech JN, Aagaard NK, Pedersen RS, Sorensen TB, Vilstrup H, Pedersen EB. Renal effects of NO-inhibition in patients with cirrhosis vs. healthy controls: a randomized placebo-controlled crossover study. Liver Int. 2014 Feb;34(2):211-9. doi: 10.1111/liv.12233. Epub 2013 Jun 28. PubMed PMID: 23809512.

5: Martens-Lobenhoffer J, Bode-Böger SM, Clement B. First detection and quantification of N(δ)-monomethylarginine, a structural isomer of N(G)-monomethylarginine, in humans using MS(3). Anal Biochem. 2016 Jan 15;493:14-20. doi: 10.1016/j.ab.2015.10.001. Epub 2015 Oct 20. PubMed PMID: 26464121.

6: Wang S, Pan DX, Wang D, Wan P, Qiu DL, Jin QH. Nitric oxide facilitates active avoidance learning via enhancement of glutamate levels in the hippocampal dentate gyrus. Behav Brain Res. 2014 Sep 1;271:177-83. doi: 10.1016/j.bbr.2014.06.011. Epub 2014 Jun 13. PubMed PMID: 24933186.

7: Hou Y, Hu S, Jia S, Nawaratna G, Che D, Wang F, Bazer FW, Wu G. Whole-body synthesis of L-homoarginine in pigs and rats supplemented with L-arginine. Amino Acids. 2016 Apr;48(4):993-1001. doi: 10.1007/s00726-015-2145-4. Epub 2015 Dec 16. PubMed PMID: 26676627.

8: Stewart JM, Suggs M, Merchant S, Sutton R, Terilli C, Visintainer P, Medow MS. Postsynaptic α1-Adrenergic Vasoconstriction Is Impaired in Young Patients With Vasovagal Syncope and Is Corrected by Nitric Oxide Synthase Inhibition. Circ Arrhythm Electrophysiol. 2016 Aug;9(8). pii: e003828. doi: 10.1161/CIRCEP.115.003828. PubMed PMID: 27444639; PubMed Central PMCID: PMC4959809.

9: Muskiet MH, Tonneijck L, Smits MM, Kramer MH, Diamant M, Joles JA, van Raalte DH. Acute renal haemodynamic effects of glucagon-like peptide-1 receptor agonist exenatide in healthy overweight men. Diabetes Obes Metab. 2016 Feb;18(2):178-85. doi: 10.1111/dom.12601. Epub 2016 Jan 5. PubMed PMID: 26636423.

10: Jung CS, Lange B, Zimmermann M, Seifert V. Role of endogenous monomethylated L-arginine (L-NMMA) after subarachnoid hemorrhage. Neurol Res. 2013 Sep;35(7):709-12. doi: 10.1179/1743132813Y.0000000194. Epub 2013 Apr 12. PubMed PMID: 23582621.

11: Linz TH, Lunte SM. Heat-assisted extraction for the determination of methylarginines in serum by CE. Electrophoresis. 2013 Jun;34(11):1693-700. doi: 10.1002/elps.201200567. PubMed PMID: 23417924; PubMed Central PMCID: PMC3744101.

12: Bech JN, Starklint J, Bentzen H, Nyvad O, Pedersen EB. Renal and hormonal effects of systemic nitric oxide inhibition in patients with congestive heart failure and in healthy control subjects. J Card Fail. 2013 Nov;19(11):776-85. doi: 10.1016/j.cardfail.2013.10.001. Epub 2013 Oct 9. PubMed PMID: 24263123.

13: Zena LA, Gargaglioni LH, Bícego KC. Role of brain nitric oxide in the cardiovascular control of bullfrogs. Comp Biochem Physiol A Mol Integr Physiol. 2013 Jun;165(2):263-71. doi: 10.1016/j.cbpa.2013.03.020. Epub 2013 Mar 26. PubMed PMID: 23538225.

14: Jiao J, Zhou B, Zhu X, Gao Z, Liang Y. Fusaric acid induction of programmed cell death modulated through nitric oxide signalling in tobacco suspension cells. Planta. 2013 Oct;238(4):727-37. doi: 10.1007/s00425-013-1928-7. Epub 2013 Jul 10. PubMed PMID: 23838885.

15: Larsen T, Mose FH, Bech JN, Pedersen EB. Effect of nitric oxide inhibition on blood pressure and renal sodium handling: a dose-response study in healthy man. Clin Exp Hypertens. 2012;34(8):567-74. doi: 10.3109/10641963.2012.681727. Epub 2012 May 4. PubMed PMID: 22559218.

16: Cooke JP, Ghebremariam YT. DDAH says NO to ADMA. Arterioscler Thromb Vasc Biol. 2011 Jul;31(7):1462-4. doi: 10.1161/ATVBAHA.111.228833. PubMed PMID: 21677286; PubMed Central PMCID: PMC3132190.

17: Saito Y, Sawa T, Yoshitake J, Ito C, Fujii S, Akaike T, Arimoto H. Nitric oxide promotes recycling of 8-nitro-cGMP, a cytoprotective mediator, into intact cGMP in cells. Mol Biosyst. 2012 Nov;8(11):2909-15. doi: 10.1039/c2mb25189b. Epub 2012 Aug 14. PubMed PMID: 22892818.

18: Lee KS, Lee DK, Jeoung D, Lee H, Choe J, Ha KS, Won MH, Kwon YG, Kim YM. Differential effects of substrate-analogue inhibitors on nitric oxide synthase dimerization. Biochem Biophys Res Commun. 2012 Feb 3;418(1):49-55. doi: 10.1016/j.bbrc.2011.12.123. Epub 2012 Jan 3. PubMed PMID: 22240022.

19: Schindler C, Leuschner S, Schwanebeck U, Kirch W. Characterization of local vascular effects of the nitric oxide inhibitor NG-monomethyl-L-arginine on dorsal hand veins. J Clin Pharmacol. 2012 Jun;52(6):859-69. doi: 10.1177/0091270011406277. Epub 2011 May 12. PubMed PMID: 21566204.

20: Cracowski JL, Roustit M. Pharmacology of the human skin microcirculation. Microvasc Res. 2010 Jul;80(1):1. doi: 10.1016/j.mvr.2010.03.005. Epub 2010 Mar 18. PubMed PMID: 20303359.